2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide
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Overview
Description
2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. The presence of the isoxazole ring in its structure adds to its potential pharmacological properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide can be achieved through a multi-step process involving the formation of the isoxazole ring followed by its attachment to the benzamide moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: This compound shares the isoxazole ring and has similar biological activities.
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: Another isoxazole derivative with potential therapeutic applications.
Uniqueness
2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other isoxazole derivatives.
Properties
IUPAC Name |
2-ethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-20-15-9-5-4-8-14(15)16(19)17-10-6-7-13-11-12(2)18-21-13/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVSEJXWKOVLGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCCC2=CC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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